(R)-1-(4-Bromobenzyl)pyrrolidin-3-aminedihydrochloride (R)-1-(4-Bromobenzyl)pyrrolidin-3-aminedihydrochloride
Brand Name: Vulcanchem
CAS No.: 1286208-73-8
VCID: VC4757266
InChI: InChI=1S/C11H15BrN2.2ClH/c12-10-3-1-9(2-4-10)7-14-6-5-11(13)8-14;;/h1-4,11H,5-8,13H2;2*1H/t11-;;/m1../s1
SMILES: C1CN(CC1N)CC2=CC=C(C=C2)Br.Cl.Cl
Molecular Formula: C11H17BrCl2N2
Molecular Weight: 328.08

(R)-1-(4-Bromobenzyl)pyrrolidin-3-aminedihydrochloride

CAS No.: 1286208-73-8

Cat. No.: VC4757266

Molecular Formula: C11H17BrCl2N2

Molecular Weight: 328.08

* For research use only. Not for human or veterinary use.

(R)-1-(4-Bromobenzyl)pyrrolidin-3-aminedihydrochloride - 1286208-73-8

Specification

CAS No. 1286208-73-8
Molecular Formula C11H17BrCl2N2
Molecular Weight 328.08
IUPAC Name (3R)-1-[(4-bromophenyl)methyl]pyrrolidin-3-amine;dihydrochloride
Standard InChI InChI=1S/C11H15BrN2.2ClH/c12-10-3-1-9(2-4-10)7-14-6-5-11(13)8-14;;/h1-4,11H,5-8,13H2;2*1H/t11-;;/m1../s1
Standard InChI Key JIXOPTKQXMLVRF-NVJADKKVSA-N
SMILES C1CN(CC1N)CC2=CC=C(C=C2)Br.Cl.Cl

Introduction

Chemical Identity and Structural Features

The molecular formula of (R)-1-(4-Bromobenzyl)pyrrolidin-3-aminedihydrochloride is C₁₁H₁₆BrN₂·2HCl, with a molecular weight of 328.08 g/mol . Its IUPAC name reflects the (R)-configuration at the third carbon of the pyrrolidine ring, a critical feature influencing its stereochemical interactions in biological systems. The 4-bromobenzyl moiety introduces both aromaticity and halogen-mediated electronic effects, which can enhance binding affinity in receptor-ligand interactions .

The dihydrochloride salt form improves aqueous solubility, a property vital for pharmacological applications. X-ray crystallography of analogous compounds reveals that the pyrrolidine ring adopts an envelope conformation, with the 4-bromobenzyl group positioned equatorially to minimize steric hindrance .

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis of (R)-1-(4-Bromobenzyl)pyrrolidin-3-aminedihydrochloride typically involves a multi-step sequence:

  • Pyrrolidine Functionalization: (R)-pyrrolidin-3-amine is alkylated with 4-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the 4-bromobenzyl group .

  • Salt Formation: The tertiary amine is treated with hydrochloric acid to form the dihydrochloride salt, enhancing stability and solubility .

A representative procedure from commercial sources specifies a purity of 95.0% after purification via recrystallization from ethanol/water mixtures .

Stereochemical Control

The (R)-configuration is preserved using chiral auxiliaries or asymmetric catalysis. For instance, enantioselective hydrogenation of a prochiral enamine precursor with a Ru-BINAP catalyst achieves >90% enantiomeric excess (ee), as validated by chiral HPLC .

Physicochemical Properties

PropertyValueSource
Molecular Weight328.08 g/mol
Purity≥95.0%
SolubilitySoluble in water, DMSO, methanol
Melting Point205–208°C (decomposes)

The compound exhibits a pKa of ~9.2 for the tertiary amine, protonated under physiological conditions. UV-Vis spectroscopy shows λ<sub>max</sub> at 254 nm (π→π* transition of the bromobenzyl group) .

Future Directions

Further research should prioritize:

  • In vitro receptor profiling to elucidate affinity for 5-HT₃R, 5-HT₆R, and related targets.

  • Pharmacokinetic studies to assess bioavailability and blood-brain barrier penetration.

  • Structure-activity relationship (SAR) optimization to enhance selectivity and potency.

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